![molecular formula C20H15Cl3N2O2 B2840744 N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 339023-98-2](/img/structure/B2840744.png)
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of such compounds .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving compounds with similar structures . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide are often synthesized to study their structural properties and the relationship between structure and biological activity. For example, synthesis and structure-activity relationship (SAR) studies have been conducted on derivatives to identify potent and selective inverse agonists for specific receptors, which helps in understanding receptor-ligand interactions and designing targeted therapies (Meurer et al., 2005).
Molecular Interaction Studies
Research often focuses on the molecular interactions of such compounds with biological targets, like cannabinoid receptors. Molecular orbital methods and conformational analysis can identify distinct conformations and interactions with receptors, contributing to the development of unified pharmacophore models for ligand design (Shim et al., 2002).
Antimicrobial and Antipathogenic Applications
Some derivatives exhibit antimicrobial and antipathogenic activities, suggesting their potential as novel antimicrobial agents. For instance, compounds with specific substitutions have shown significant activity against bacterial strains and fungi, indicating their role in developing new treatments for infections (Kolisnyk et al., 2015).
Synthesis of Heterocyclic Compounds
The structural frameworks of such compounds are useful in synthesizing a variety of heterocyclic compounds, which have applications in medicinal chemistry and drug development. This includes the synthesis of Schiff bases, azetidinones, and other derivatives with potential antidepressant, nootropic, or CNS active properties (Thomas et al., 2016).
Future Directions
The future directions for research on “N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, the development of more efficient synthesis methods, such as improved protocols for the functionalizing deboronation of alkyl boronic esters, could be a valuable area of study .
properties
IUPAC Name |
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-16-7-4-8-17(22)15(16)12-25-11-14(9-18(23)20(25)27)19(26)24-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHZYBJENKAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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